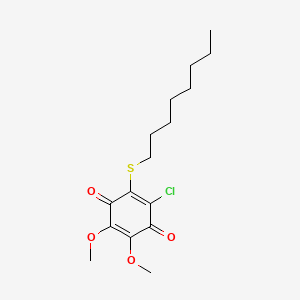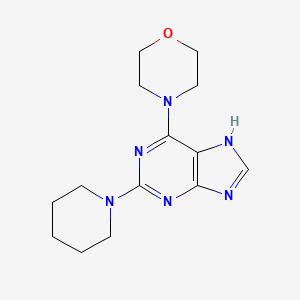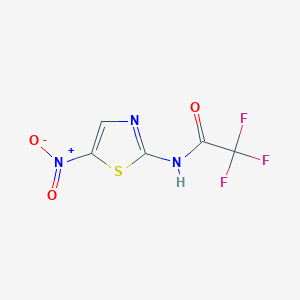![molecular formula C18H19Br2Cl3N2 B14005710 N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride CAS No. 40212-15-5](/img/structure/B14005710.png)
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloroethyl, dibromophenyl, and methylaniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . This reaction is carried out in chloroform, and the resulting product is purified through various techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification methods, such as chromatography and distillation, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, chloroform, sodium acetate, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes and the induction of cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride include:
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-p-toluenesulfonamide
- N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40212-15-5 |
|---|---|
Molecular Formula |
C18H19Br2Cl3N2 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C18H18Br2Cl2N2.ClH/c1-13-8-18(24(6-4-21)7-5-22)3-2-14(13)12-23-17-10-15(19)9-16(20)11-17;/h2-3,8-12H,4-7H2,1H3;1H |
InChI Key |
TXLANEWYYDOUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC(=CC(=C2)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-2-(methylthio)-5-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine](/img/structure/B14005639.png)
![7-Oxobenzo[c]fluorene-6-carboxylic acid](/img/structure/B14005641.png)





![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)


![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)



